(4-fluoro-3-sulfamoylphenyl)boronic acid
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Overview
Description
Mechanism of Action
Target of Action
Boronic acids are known to interact with various biological targets, often through the formation of reversible covalent bonds with 1,2- or 1,3-diols .
Mode of Action
Boronic acids, including this compound, are known to form cyclic esters with diols, resulting in significant changes in their chemical properties . This interaction can lead to changes in the target molecules, potentially altering their function.
Biochemical Pathways
Boronic acids are widely used in suzuki–miyaura cross-coupling reactions, a common method for forming carbon-carbon bonds . This reaction involves the transmetalation of an organoboron compound to a metal catalyst, typically palladium .
Result of Action
The ability of boronic acids to form covalent bonds with diols can result in significant changes to the target molecules, potentially altering their function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-fluoro-3-sulfamoylphenyl)boronic acid. Factors such as pH, temperature, and the presence of other molecules can affect the stability of boronic acids and their ability to form bonds with target molecules . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-3-sulfamoylphenyl)boronic acid typically involves the reaction of 4-fluoro-3-nitrophenylboronic acid with sulfamic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-3-sulfamoylphenyl)boronic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various electrophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an appropriate solvent like tetrahydrofuran or water.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling with an aryl halide would yield a biaryl compound .
Scientific Research Applications
(4-fluoro-3-sulfamoylphenyl)boronic acid has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-fluorophenylboronic acid: Similar in structure but lacks the sulfamoyl group.
4-formylphenylboronic acid: Contains a formyl group instead of a sulfamoyl group.
4-fluorophenylboronic acid: Similar but without the sulfamoyl group.
Uniqueness
(4-fluoro-3-sulfamoylphenyl)boronic acid is unique due to the presence of both the fluoro and sulfamoyl groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile reagent in organic synthesis and a potential candidate for various scientific applications .
Properties
CAS No. |
1036738-32-5 |
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Molecular Formula |
C6H7BFNO4S |
Molecular Weight |
219.00 g/mol |
IUPAC Name |
(4-fluoro-3-sulfamoylphenyl)boronic acid |
InChI |
InChI=1S/C6H7BFNO4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3,10-11H,(H2,9,12,13) |
InChI Key |
HFVGRNYJQJLYAA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)S(=O)(=O)N)(O)O |
Purity |
95 |
Origin of Product |
United States |
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